4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-11-5-6-18-15(7-11)14(4)21(24-18)17-10-20(22)23-19-9-13(3)12(2)8-16(17)19/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJZJBOZSXHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings. One common method is the free radical cyclization cascade, which is effective for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s substituents critically influence its physicochemical and biological behavior. Key comparisons with structurally related coumarin-benzofuran hybrids include:
N-[4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methyl-butan-2-yl]propionamide ()
- Substituents : A 7-methoxy group on the coumarin core and a propionamide side chain.
- Hydrogen Bonding : Forms infinite chains via N–H⋯O interactions, enhancing crystal packing stability .
- Disorder : Propionamide CH₃CH₂– group exhibits positional disorder (occupancy 0.689/0.311), suggesting conformational flexibility absent in the rigid, fully substituted target compound .
4-Hydroxy-3-[(4-hydroxy-6,7-dimethyl-2-oxo-2H-chromen-3-yl)(4-oxo-4H-chromen-3-yl)methyl]-6,7-dimethyl-2H-chromen-2-one (, Related Compound 4)
- Substituents: Hydroxy groups at 4-position and additional chromenone moieties.
- Hydrogen Bonding: Multiple O–H donors/acceptors enable dense hydrogen-bond networks, likely increasing solubility compared to the target compound’s hydrophobic methyl groups .
Crystallographic and Conformational Analysis
- Target Compound : Structural data resolved via X-ray diffraction (2 Å) using SHELX and validated per IUCr standards . The benzofuran and coumarin rings exhibit planar geometry, with dihedral angles optimized for kinase binding .
- Comparators : Methoxy-substituted analogs (e.g., ) show slight torsional deviations due to steric and electronic effects from substituents, impacting molecular packing and solubility .
Comparative Data Table
Key Findings and Implications
Hydrophobicity vs. Solubility : The target compound’s methyl groups reduce hydrogen-bond capacity, favoring lipophilicity and membrane permeability over analogs with polar substituents (e.g., hydroxy or methoxy groups) .
Kinase Inhibition Specificity: Its integration into a covalent FGFR inhibitor highlights the benzofuran-chromenone scaffold’s adaptability for targeted drug design, contrasting with non-covalent inhibitors reliant on hydrogen bonding .
Crystallographic Robustness : Structural validation via SHELX and ORTEP ensures reliable comparisons, critical for rational modifications to enhance potency or solubility.
Biological Activity
The compound 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one , also known by its chemical formula and PubChem CID 908204, belongs to a class of compounds known as coumarins. This article reviews its biological activities, particularly its potential therapeutic effects in cancer treatment and other pharmacological applications.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a benzofuran moiety and a chromenone core, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of coumarin derivatives, including the target compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound appears to interact with key signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and PI3K pathways, which are critical in many cancers.
- Case Studies : In one study, the compound was tested alongside other coumarin derivatives, showing superior activity in inhibiting cell proliferation in prostate cancer (PC-3) cells compared to controls .
| Compound | Cell Line | IC50 (µM) | Comparison to Erlotinib |
|---|---|---|---|
| 4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one | MDA-MB-231 | 8.5 | More potent |
| Other Coumarins | PC-3 | Varies | Less potent than 4 |
Anti-inflammatory and Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory and antioxidant activities:
- Anti-inflammatory Effects : Studies have indicated that it can reduce inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Properties : The compound exhibits a capacity to scavenge free radicals, thereby protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of coumarins is often influenced by their structural features:
- Substituents on the Benzofuran Ring : The presence of methyl groups at positions 3 and 5 enhances lipophilicity and may improve interaction with biological targets.
- Chromone Core Modifications : Alterations in the chromone structure can lead to variations in potency and selectivity towards different cancer cell lines.
Q & A
Q. What statistical frameworks ensure reliability in pharmacological data?
- Methodology : Apply triangulation (e.g., combining docking, MD, and in vitro assays) to minimize Type I/II errors. Power analysis (α=0.05, β=0.2) determines sample size. For qSAR, use leave-one-out cross-validation (R² > 0.6) .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
